

Spectroscopic Profile of 10-Nonadecanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Nonadecanone**

Cat. No.: **B1346682**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **10-Nonadecanone** (CAS No. 504-57-4), a long-chain aliphatic ketone. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated view of the available spectroscopic data for **10-Nonadecanone**, facilitating easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

Characteristic Absorption	Wavenumber (cm ⁻¹)	Functional Group
C=O Stretch	~1715	Ketone
C-H Stretch (Aliphatic)	~2850-2960	Alkyl Chain
C-H Bend (Aliphatic)	~1375 and ~1465	Alkyl Chain

Note: Specific peak values can be found in the referenced spectra databases.

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon Atom Position	Predicted Chemical Shift (ppm)
C-10 (C=O)	~211
C-9, C-11	~43
C-8, C-12	~24
C-2 to C-7, C-13 to C-18	~23-32
C-1, C-19	~14

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data is compiled from publicly available spectra.[\[1\]](#)

Table 3: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ - (adjacent to C=O; H-9, H-11)	~2.4	Triplet	4H
-CH ₂ - (alkyl chain)	~1.2-1.6	Multiplet	28H
-CH ₃ (terminal)	~0.9	Triplet	6H

Note: Predicted values are based on standard chemical shift ranges for aliphatic ketones.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Proposed Fragment
282	Low	$[\text{M}]^+$ (Molecular Ion)
155	High	$[\text{CH}_3(\text{CH}_2)_8\text{CO}]^+$ or $[\text{CH}_3(\text{CH}_2)_7\text{CH}_2]^+$
71	High	$[\text{CH}_3(\text{CH}_2)_3\text{CH}_2]^+$
43	High	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$

Note: Fragmentation patterns are based on typical alpha-cleavage for aliphatic ketones. The listed m/z values of 43, 71, and 155 represent major peaks observed in the GC-MS data available through PubChem.[\[1\]](#)

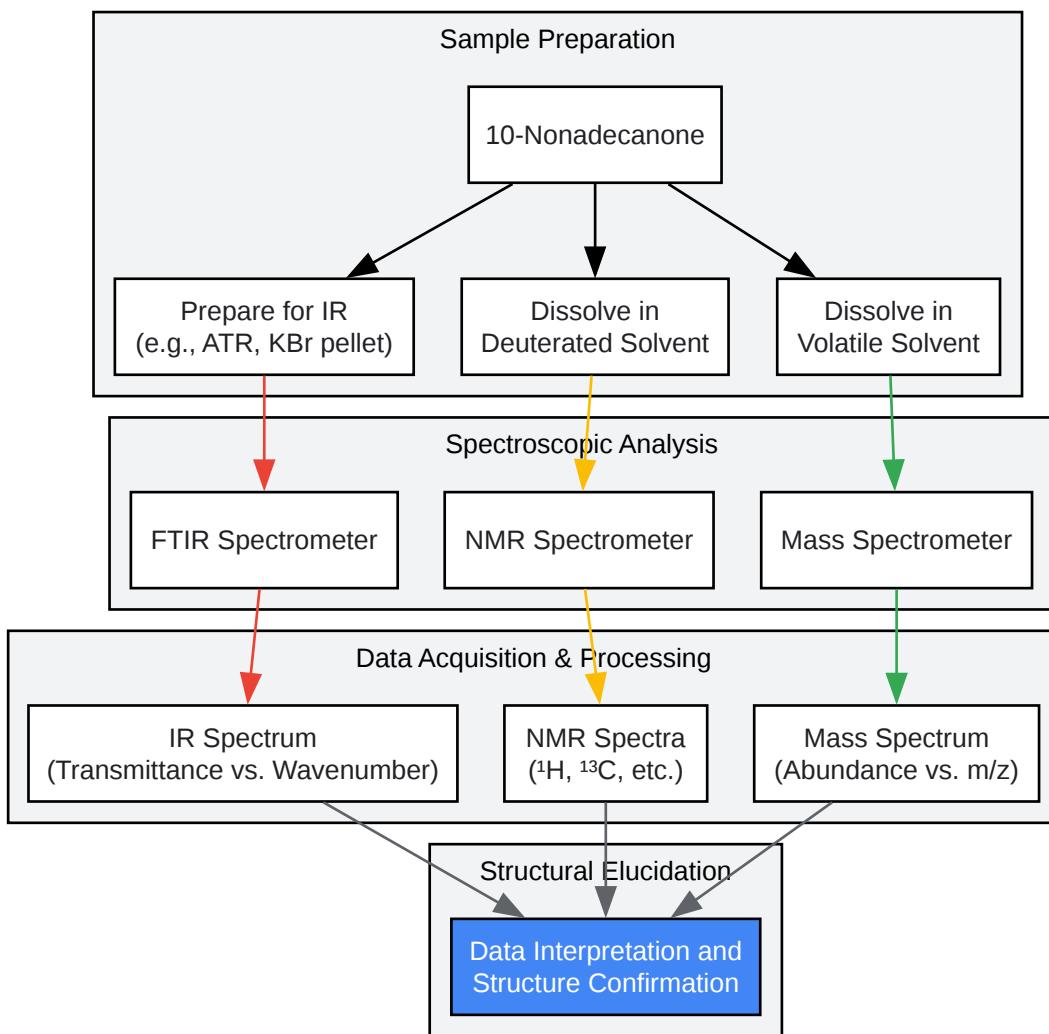
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of long-chain aliphatic ketones.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation: For solid samples like **10-Nonadecanone**, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent disk. For analysis from a melt, the sample is heated above its melting point and placed as a thin film between two salt plates (e.g., NaCl or KBr).[\[1\]](#)
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of **10-Nonadecanone** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is utilized.
- Sample Preparation: A dilute solution of **10-Nonadecanone** is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each detected ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **10-Nonadecanone**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **10-Nonadecanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-Nonadecanone | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 10-Nonadecanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346682#spectroscopic-data-for-10-nonadecanone-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com